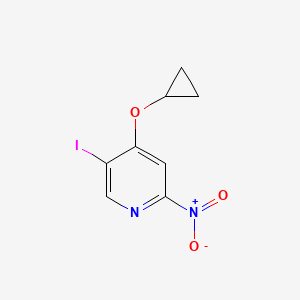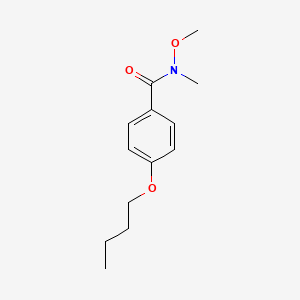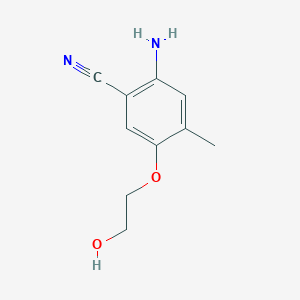
N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol This compound is known for its unique structural features, which include a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Industrial production methods may involve more scalable and efficient processes, such as solvent-free reactions or fusion techniques, to produce the compound in higher yields and purity.
Chemical Reactions Analysis
N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methanesulfonamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research, including:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group and methanesulfonamide moiety play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide These compounds share similar structural features, such as the presence of a methanesulfonamide group, but differ in other functional groups and overall structure. The uniqueness of this compound lies in its specific combination of cyano, cyclopropoxy, and pyridine moieties, which contribute to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(2-cyano-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-10-8(6-11)12-5-4-9(10)16-7-2-3-7/h4-5,7,13H,2-3H2,1H3 |
InChI Key |
ZLFBAYNZULDGGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CN=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)




![2-[(Cyclopentylacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14805545.png)



![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)

![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
